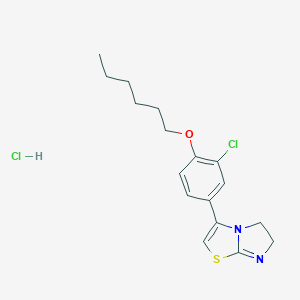
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride in lab experiments include its potential as a potent antitumor, antibacterial, and antifungal agent. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential use in combination with other drugs to enhance its antitumor and antibacterial effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride involves a multi-step process. The first step involves the synthesis of 3-(3-chloro-4-(hexyloxy)phenyl)-1-propen-1-one, which is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then cyclized with ammonium acetate to produce the Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride.
Wissenschaftliche Forschungsanwendungen
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antibacterial and antifungal agent. In addition, it has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
CAS-Nummer |
160518-42-3 |
|---|---|
Produktname |
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride |
Molekularformel |
C17H22Cl2N2OS |
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
3-(3-chloro-4-hexoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C17H21ClN2OS.ClH/c1-2-3-4-5-10-21-16-7-6-13(11-14(16)18)15-12-22-17-19-8-9-20(15)17;/h6-7,11-12H,2-5,8-10H2,1H3;1H |
InChI-Schlüssel |
HXMQKOAVKDOKCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl |
Andere CAS-Nummern |
160518-42-3 |
Synonyme |
2-(3-chloro-4-hexoxy-phenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5-di ene hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




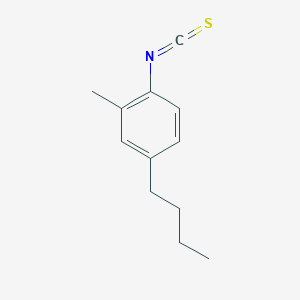
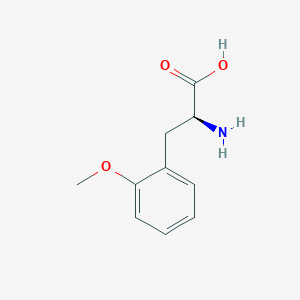


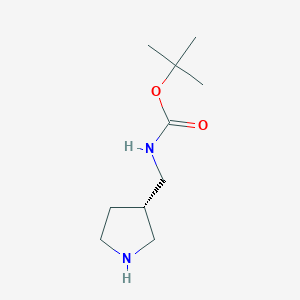

![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)

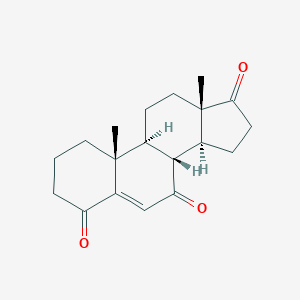

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)
